3-amino-5-phenyl-1H-pyrazole-4-carbonitrile
Overview
Description
“3-amino-5-phenyl-1H-pyrazole-4-carbonitrile” is a chemical compound with the molecular formula C4H4N4 . It is also known by other names such as “5-Amino-4-cyanopyrazole”, “3-Amino-4-cyanopyrazole”, and "5-Amino-4-pyrazolecarbonitrile" .
Synthesis Analysis
The synthesis of “this compound” has been reported in various studies. A multicomponent method of synthesis involving thermal and microwave activation was developed . Another study reported the use of 4-Carboxy-1-sulfopyridin-1-ium monozinc (II) trichloride { [4CSPy]ZnCl 3 } as a new acidic catalyst for the synthesis of 5-amino-1H-pyrazole-4-carbonitriles by anomeric based oxidative aromatization .Molecular Structure Analysis
The molecular structure of “this compound” can be viewed using Java or Javascript . The IUPAC Standard InChIKey for this compound is FFNKBQRKZRMYCL-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involving “this compound” have been studied. For instance, it reacts with 6-methyl-4-oxo-4 H - -benzopyran-3-carboxaldehyde to yield 5- (2-hydroxy-5-methylbenzoyl)-3-methyl-1-phenyl-1 H -pyrazolo [3,4- b ]pyridine and 2-methoxy-6-methyl-3- (3-methyl-1-phenylpyrazol-5-ylaminomethylene)chroman-4-one .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 108.1014 . More detailed properties such as boiling point, InChI Code, and others can be found in the Safety Data Sheet .Scientific Research Applications
Synthesis of Pyrazole Derivatives
A study by Rahmati et al. (2013) highlights an efficient approach for synthesizing a series of 3-(benzylideneamino)-2-phenyl-5H-imidazo[1,2-b]pyrazole-7-carbonitriles. This involves a one-pot, four-component condensation reaction, which is a notable application in the field of organic synthesis (Rahmati, Eskandari-Vashareh, & Alizadeh-Kouzehrash, 2013).
Crystal Structure and Reaction Mechanism Investigation
Another application is the determination of crystal structures and reaction mechanisms. For example, the crystal structure of a related compound was elucidated using X-ray crystallography, and the reaction mechanism was proposed, as detailed by Liu et al. (2013) (Liu, Chen, Sun, & Wu, 2013).
Corrosion Inhibition and Surface Properties
Significantly, the compound has been used in corrosion inhibition studies. Abdel Hameed et al. (2020) demonstrated its utility as a precursor in the preparation of compounds for studying surface properties and corrosion inhibition efficiency (Abdel Hameed, Al-Bagawi, Shehata, Shamroukh, & Abdallah, 2020).
Facilitation of Multicomponent Synthesis
The compound aids in the facilitation of multicomponent synthesis. As reported by Poonam and Singh (2019), a novel protocol was developed for synthesizing derivatives using a recyclable catalyst in water, showcasing its role in green chemistry (Poonam & Singh, 2019).
Spectroscopic and Structural Investigations
Research also includes spectroscopic and structural investigations of related derivatives. For instance, a study on the electronic properties and spectral properties enhancement upon adsorption with fullerene was conducted, providing insights into the physical and chemical characteristics of these compounds (Biointerface Research in Applied Chemistry, 2022).
Antibacterial Activity
Additionally, there is interest in the antibacterial properties of pyrazole derivatives. A study by Vasava et al. (2019) synthesized a series of derivatives and evaluated their in vitro antibacterial and anti-tuberculosis activities, indicating potential pharmaceutical applications (Vasava, Bhoi, Rathwa, Shetty, Patel, Rajani, Rajani, Patel, Pandya, & Patel, 2019).
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-amino-5-phenyl-1H-pyrazole-4-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4/c11-6-8-9(13-14-10(8)12)7-4-2-1-3-5-7/h1-5H,(H3,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZXQQILVKKFAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NN2)N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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